![molecular formula C8H14OS2 B14403917 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol CAS No. 84307-82-4](/img/structure/B14403917.png)
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is an organic compound with the molecular formula C8H14OS2 It is characterized by a cyclopentanol ring substituted with a bis(methylsulfanyl)methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol typically involves the reaction of cyclopentanone with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) group to a bis(methylthio) group using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Bis(methylthio) derivatives
Substitution: Various substituted cyclopentanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol involves its interaction with various molecular targets. The bis(methylsulfanyl) group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol ring provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simple cyclopentanol ring without the bis(methylsulfanyl)methylidene substitution.
2-[Bis(methylthio)methylidene]cyclopentan-1-ol: Similar structure but with bis(methylthio) groups instead of bis(methylsulfanyl).
Cyclopentanone: The parent ketone from which 2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol is derived.
Uniqueness
This compound is unique due to the presence of the bis(methylsulfanyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
84307-82-4 |
|---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methylidene]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(6)9/h7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
JTKLTQYZRFRYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1CCCC1O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
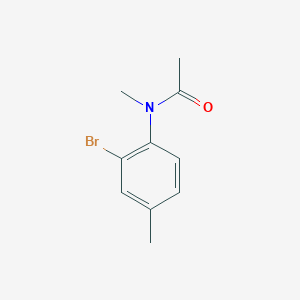

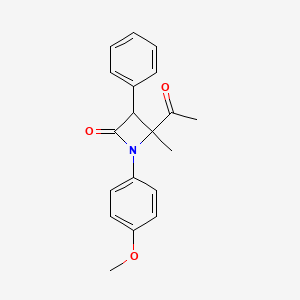
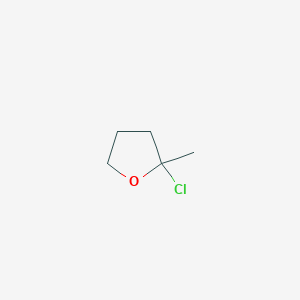
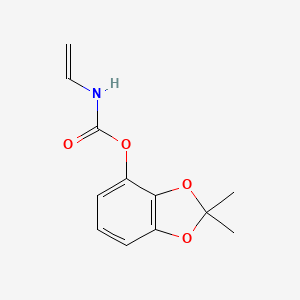

silane](/img/structure/B14403893.png)

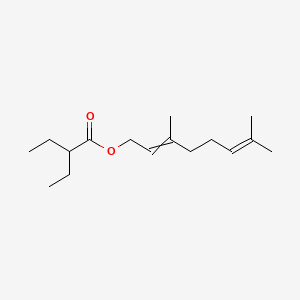
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
